molecular formula C11H15F3N2 B1317952 {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 96788-00-0

{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine

Cat. No.: B1317952
CAS No.: 96788-00-0
M. Wt: 232.25 g/mol
InChI Key: WSFINPCMQGMMKB-UHFFFAOYSA-N
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Description

{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine (CAS: 96788-00-0) is an organic compound with the molecular formula C₁₁H₁₅F₃N₂ and a molecular weight of 232.25 g/mol . Structurally, it features a trifluoromethyl-substituted phenyl ring attached to an ethylamine backbone, with a dimethylamine group at the second carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Safety data remain unavailable, necessitating direct consultation with suppliers like American Elements for handling protocols .

Properties

IUPAC Name

N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFINPCMQGMMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588514
Record name N~1~,N~1~-Dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96788-00-0
Record name N~1~,N~1~-Dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group and the amine functionalities make the compound susceptible to nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can modulate the activity of target proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethylphenyl Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine 96788-00-0 C₁₁H₁₅F₃N₂ 232.25 Primary amine, dimethylamine, 3-CF₃-phenyl
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine 5502-34-1 C₁₁H₁₅F₃N₂ 232.25 Secondary amine, dimethylamine, 3-CF₃-phenyl
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate N/A C₂₆H₂₈F₃N₅O₃S 548.2 Thiazole, piperazine, 3-CF₃-phenyl ureido
Tofenamic acid (Diphenylamine analog) 13710-19-5 C₁₆H₁₄F₃NO₂ 321.29 Carboxylic acid, 3-CF₃-phenyl, NSAID activity
Key Observations :

Despite identical molecular formulas, the CAS discrepancy (96788-00-0 vs. 5502-34-1) suggests possible isomerism or naming inconsistencies, requiring verification during sourcing . Thiazole-piperazine derivatives (e.g., compound 10e in ) incorporate larger heterocyclic systems and ureido linkages, resulting in higher molecular weights (~548 g/mol) and distinct pharmacological targets (e.g., kinase inhibition) .

Functional Group Impact :

  • The trifluoromethyl group in all listed compounds enhances lipophilicity and electron-withdrawing effects , improving membrane permeability and resistance to oxidative metabolism. However, the target compound’s simpler structure lacks the thiazole or carboxylic acid moieties seen in analogues, limiting direct bioactivity comparisons .

Synthetic Accessibility :

  • Yields for thiazole-piperazine derivatives (e.g., 92.0% for 10e ) suggest efficient synthesis routes for complex molecules . In contrast, the target compound’s discontinued status hints at scalability challenges or niche applications .

Pharmacological and Industrial Relevance

  • The target compound’s amine groups may enable divergent applications, such as neurotransmitter analogs or ligand precursors .
  • Thiazole Derivatives : These compounds (e.g., 10e ) exhibit anticancer and antimicrobial activities due to thiazole’s role in disrupting enzymatic pathways. The target compound’s lack of a heterocyclic core likely shifts its utility toward smaller-molecule intermediates .

Biological Activity

{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine is an organic compound notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and an ethylamine chain with dimethylamine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neurological disorders and cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C11H15F3N2
  • Key Features :
    • Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.
    • Dimethylamine Moiety : Capable of forming hydrogen bonds with active sites on proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly increases the compound's ability to cross biological membranes, allowing it to modulate the activity of target proteins effectively. This modulation can lead to various biochemical effects depending on the cellular context and specific application.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to this compound. In vivo and in vitro evaluations demonstrated that certain derivatives exhibited significant protective effects in established seizure models. For instance, compounds with similar structural motifs showed up to 100% protection in psychomotor seizure tests at specific dosages .

Cytotoxicity and Cancer Research

Research has indicated that this compound may have cytotoxic effects against various cancer cell lines. For example, studies on structurally similar compounds demonstrated IC50 values indicating potent cytotoxicity against human leukemia and breast cancer cell lines. The presence of the trifluoromethyl group was found to be crucial for enhancing biological activity, suggesting that modifications in this region could yield even more effective anticancer agents .

Case Studies

  • Anticonvulsant Efficacy :
    • A series of compounds derived from this compound were tested in various seizure models (e.g., MES, scPTZ).
    • Results indicated broad-spectrum anticonvulsant activity with protective indexes calculated for each model, demonstrating a favorable benefit-risk ratio for selected derivatives .
  • Cytotoxic Activity Against Cancer Cell Lines :
    • Compounds structurally related to this compound showed significant cytotoxicity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines.
    • Flow cytometry analyses revealed that these compounds induced apoptosis through caspase activation, highlighting their potential as therapeutic agents in oncology .

Comparative Analysis of Related Compounds

Compound NameAnticonvulsant ActivityCytotoxic Activity (IC50 μM)Mechanism of Action
This compoundHigh10–20 (MCF-7)Modulates enzyme activity via receptor binding
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamineModerate15–25 (U-937)Induces apoptosis through caspase pathways
Analog Compound ALow5–15 (CEM-13)Inhibits specific enzyme interactions

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